

Unveiling the Therapeutic Potential of Zingibroside R1: A Technical Guide

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Compound of Interest		
Compound Name:	Zingibroside R1	
Cat. No.:	B150650	Get Quote

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Introduction

Zingibroside R1, a triterpenoid saponin, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of **Zingibroside R1**, focusing on its antifungal, anti-tumor, and anti-angiogenic properties. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through structured diagrams.

Core Therapeutic Targets and Mechanisms of Action

Zingibroside R1 demonstrates a multi-faceted therapeutic potential by targeting various biological processes, including fungal cell membrane integrity, tumor cell proliferation, and angiogenesis.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

Zingibroside R1, particularly in its hydrogel form, exhibits potent antifungal activity against Candida albicans. The primary mechanism of action involves the self-assembly of **Zingibroside R1** into helical nanofibrils. These nanofibrils interact with glucan in the fungal cell wall, leading to a compromise in membrane integrity and subsequent inhibition of fungal

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proliferation.[1] This has been demonstrated both in vitro and in a murine model of vulvovaginal candidiasis.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

Zingibroside R1

- Candida albicans strain (e.g., ATCC 90028)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer (530 nm)
- Inoculum suspension of C. albicans (adjusted to 0.5-2.5 x 10³ cells/mL)

Procedure:

- Prepare a stock solution of Zingibroside R1 in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to achieve a starting concentration for serial dilutions.
- Perform two-fold serial dilutions of **Zingibroside R1** in the 96-well plates.
- Add the standardized C. albicans inoculum to each well.
- Include a positive control (no drug) and a negative control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of **Zingibroside R1** that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, measured by visual inspection or spectrophotometrically.

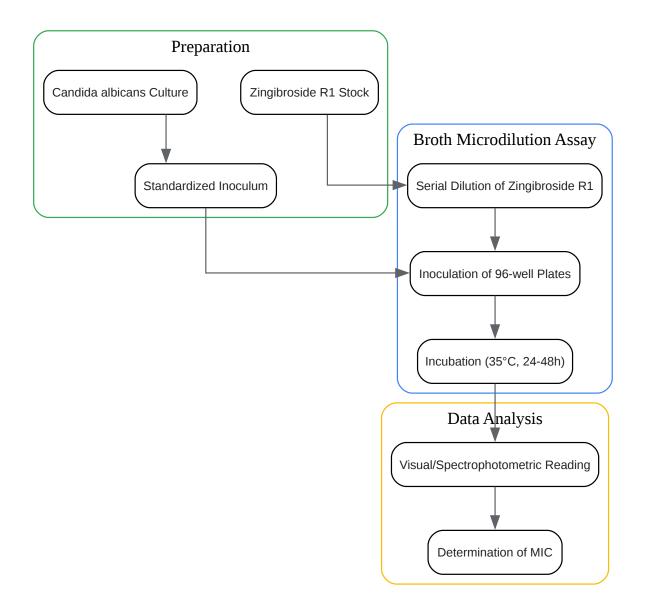




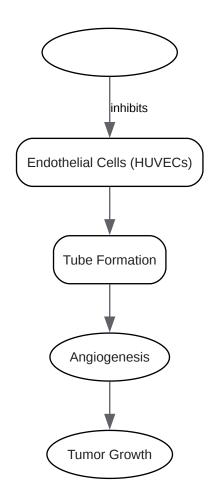


Experimental Workflow: Antifungal Activity Assessment









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References

- 1. Atomic Insights Into Self-Assembly of Zingibroside R1 and its Therapeutic Action Against Fungal Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
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